Cyclopenta(ef)heptalene
Description
Significance of Non-Benzenoid Polycyclic Hydrocarbons in Contemporary Chemical Research
Polycyclic aromatic hydrocarbons (PAHs), organic compounds composed of multiple fused aromatic rings, are a major focus of contemporary chemical research. wikipedia.orgrsc.org While traditional research has centered on benzenoid hydrocarbons (those containing only benzene (B151609) rings), there is a growing interest in non-benzenoid PAHs, which incorporate rings other than the typical six-membered benzene ring. researchgate.netacs.org These non-benzenoid systems, such as those containing five, seven, or even four or eight-membered rings, exhibit unique electronic, optical, and magnetic properties that are not typically observed in their benzenoid counterparts. researchgate.nettaylorfrancis.com
The inclusion of non-hexagonal rings induces strain and alters the π-electron conjugation, leading to novel molecular geometries and reactivities. nih.govhku.hk This has significant implications for materials science, where such compounds are explored for their potential in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the study of non-benzenoid PAHs provides fundamental insights into the concepts of aromaticity and magnetism in organic molecules. acs.org The synthesis of these complex structures, however, remains a significant challenge due to the high strain associated with their curved and sometimes helical structures. nih.gov
Cyclopenta(ef)heptalene as a Prototypical Non-Benzenoid Hydrocarbon Scaffold
This compound is a unique polycyclic hydrocarbon that serves as a prototypical example of a non-benzenoid system. ontosight.ai Its structure features a five-membered ring (cyclopenta) fused with a seven-membered ring (heptalene), creating a planar, unsaturated ring system. ontosight.ai This fusion of a pentagon and a heptagon within a conjugated π-system is a departure from the all-hexagonal structures of benzenoid PAHs.
The distinctive arrangement of rings in this compound leads to interesting electronic properties and makes it a valuable subject for both theoretical and practical investigations in organic chemistry and materials science. ontosight.ai Its derivatives have been shown to exhibit stimuli-responsive behavior, with a tunable energy gap that can be altered by doping and dedoping. ucf.edu This property makes them promising candidates for use as visible sensitizers of commercial photoacid generators. ucf.edu The study of this compound and its derivatives provides a deeper understanding of the structure-property relationships in non-benzenoid aromatic compounds.
Historical Development and Milestones in this compound Studies
The exploration of this compound and its derivatives has seen several key milestones. Early synthetic methods were often low-yielding. However, in 1996, an improved synthesis was reported by Kurokawa and Kataoka. epa.gov Their method involved the reaction of guaiazulene (B129963) with 3-(N,N-dimethylamino)propenal in the presence of phosphoryl chloride, followed by the addition of sodium perchlorate (B79767). epa.gov This salt, when heated with sodium methylate and quinoline (B57606) in methanol, produced 9-isopropyl-1-methylcyclopenta[ef]heptalene in an 87% yield, a significant improvement over previous methods. epa.gov
More recently, research has focused on incorporating the this compound core into larger, more complex nanostructures. In 2024, a study reported the synthesis of nonalternant nanographenes containing a nitrogen-doped cyclopenta[ef]heptalene unit. nih.gov These complex molecules exhibit a saddle-helix or twist-helix geometry and display interesting photophysical properties. nih.gov Also in 2024, an unexpected rearrangement of a cyclopenta[ef]heptalene unit into a phenanthrene (B1679779) structure was observed during the attempted synthesis of a pentaheptite substructure. hku.hkchinesechemsoc.orghku.hk This discovery provided new insights into the reactivity of these systems and the challenges associated with synthesizing novel carbon allotropes. hku.hkchinesechemsoc.orghku.hk
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₀ | nist.govnist.gov |
| Molecular Weight | 178.2292 g/mol | nist.govnist.gov |
| CAS Registry Number | 209-42-7 | nist.govnist.gov |
| Ionization Energy | 6.84 eV (Vertical) | nist.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
209-42-7 |
|---|---|
Molecular Formula |
C14H10 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
tricyclo[7.4.1.04,14]tetradeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C14H10/c1-3-7-12-9-10-13-8-4-2-6-11(5-1)14(12)13/h1-10H |
InChI Key |
WTIGTBJFTNVUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC3=C2C(=C1)C=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Advancements for Cyclopenta Ef Heptalene
Classical Synthetic Approaches to Cyclopenta(ef)heptalene
The early synthetic routes to this compound derivatives were primarily centered around the construction of the fused ring system through cyclization and subsequent aromatization reactions. These foundational methods, while groundbreaking, were often hampered by significant challenges.
Cyclization and Aromatization Pathways for Parent Systems
One of the notable early methods for the synthesis of this compound derivatives was developed by Hafner and his coworkers. This approach involved the construction of the tricyclic system from azulene (B44059) precursors. Although specific details of the synthesis of the unsubstituted parent system are not extensively documented in readily available literature, the synthesis of its derivatives sheds light on the general strategy.
A significant improvement on these early methods was reported by Kurokawa and Kataoka. Their approach for the synthesis of 9-isopropyl-1-methylcyclopenta[ef]heptalene started with the reaction of guaiazulene (B129963) with 3-(N,N-dimethylamino)propenal in the presence of phosphoryl chloride. This was followed by the addition of sodium perchlorate (B79767) to yield [3-(3-guaiazulenyl)propenylidene]dimethylammonium perchlorate with a high yield of 91%. The crucial cyclization and aromatization step was achieved by heating this salt with a mixture of sodium methylate and quinoline (B57606) in methanol, affording the target cyclopenta[ef]heptalene derivative in 87% yield. A similar strategy was successfully applied to the synthesis of 3,5-dimethylcyclopenta[ef]heptalene from 4,6,8-trimethylazulene, yielding the product in 86% yield. These methods demonstrate a general pathway involving the annulation of a five-membered ring onto a heptalene (B1236440) precursor, followed by elimination to achieve the fully conjugated system.
Challenges Encountered in Early-Stage Synthetic Routes
Early synthetic routes to the this compound core were often plagued by low yields and harsh reaction conditions. For instance, the improved method by Kurokawa and Kataoka highlighted the inefficiency of the original Hafner method. The cyclization step in Hafner's synthesis, which involved heating an N-methylanilinium salt with sodium methylate in boiling chlorobenzene, proceeded with a modest yield of only 57%. This suggests that the activation and subsequent cyclization were significant hurdles.
Furthermore, the inherent strain and reactivity of the non-alternant, non-benzenoid hydrocarbon system likely contributed to the difficulties in its synthesis. The construction of fused five- and seven-membered rings is thermodynamically less favorable than that of six-membered rings, making the this compound skeleton a challenging synthetic target. The potential for undesired rearrangements and the instability of intermediates under the required reaction conditions were persistent challenges for early synthetic chemists in this field.
Modern Synthetic Strategies for Functionalized this compound Derivatives
With the advent of modern synthetic methodologies, new and more efficient strategies have been developed for the synthesis of functionalized this compound derivatives. These methods offer greater control over the molecular architecture and allow for the introduction of a variety of substituents, paving the way for the exploration of the structure-property relationships of these unique molecules.
Intramolecular Arylation Reactions in Polycyclic Synthesis
Intramolecular arylation reactions have emerged as a powerful tool for the construction of polycyclic aromatic hydrocarbons. In the context of this compound synthesis, these reactions have been explored for the final ring-closing step to form the fused aromatic core.
In an ambitious attempt to synthesize a larger pentaheptite substructure containing a cyclopenta[ef]heptalene unit, Wang and coworkers designed a synthetic route that utilized an intramolecular arylation reaction in the final step. However, this approach led to an unexpected rearrangement of the cyclopenta[ef]heptalene unit into a more stable phenanthrene (B1679779) derivative. While the desired compound was not obtained, this result underscores a significant challenge in the synthesis of such strained polycyclic systems: the propensity for rearrangement to thermodynamically more favorable aromatic structures. This finding provides valuable insight into the reactivity of the this compound core under arylation conditions.
Application of the Scholl Reaction in this compound Framework Construction
The Scholl reaction, an oxidative intramolecular aryl-aryl coupling, is a classic and powerful method for the synthesis of polycyclic aromatic hydrocarbons. This reaction has been applied to the construction of frameworks incorporating the this compound moiety.
The aforementioned work by Wang and coworkers also employed a Scholl reaction in an earlier step of their synthetic sequence. They successfully synthesized a key precursor through a Suzuki-Miyaura coupling followed by a Scholl reaction, obtaining the desired compound in an 18% yield. This demonstrates the utility of the Scholl reaction in building up the complex polycyclic precursor necessary for the final, albeit unsuccessful, intramolecular arylation. However, the Scholl reaction itself is not without its challenges, as it can sometimes lead to unexpected products or require harsh conditions, which can be incompatible with sensitive functional groups. The successful application in this context highlights its potential, while the subsequent rearrangement underscores the delicate balance of reactivity in these systems.
Buchwald-Hartwig Coupling and Related Cross-Coupling Methodologies
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its principles can be extended to the synthesis of amino-functionalized this compound derivatives. This cross-coupling reaction provides
Cycloaddition Reactions for Annulation and Ring System Expansion
Cycloaddition reactions have proven to be a powerful tool for the construction of the this compound core and for the expansion of its ring system. These reactions, which involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated precursors, offer a direct and often elegant route to complex polycyclic systems.
One notable example is the cycloaddition of aceheptylene with activated alkynes, which provides a facile synthesis of dicyclopenta[ef,kl]heptalenes. tu-darmstadt.de This approach leverages the reactivity of the aceheptylene core to build upon the existing framework, creating more extended and complex non-benzenoid aromatic systems. The reaction proceeds in a straightforward manner, highlighting the utility of cycloaddition for generating novel polycyclic structures. tu-darmstadt.de
The types of cycloaddition reactions are diverse, with [2+2], [4+2], and [6+2] cycloadditions being prominent examples. youtube.com The feasibility and outcome of these reactions are often dictated by the electronic nature of the reactants and the reaction conditions (thermal or photochemical). For instance, in a [2+2] cycloaddition, the reaction between two ethylene (B1197577) molecules to form cyclobutane (B1203170) is typically forbidden under thermal conditions but allowed under photochemical conditions due to the symmetry of the frontier molecular orbitals. youtube.com Similarly, [2+1] cycloaddition reactions, such as those involving diazo compounds with fullerenes, are also a known method for forming three-membered rings. beilstein-journals.org
These principles of cycloaddition can be strategically applied to the synthesis of this compound and its derivatives. By carefully selecting the diene and dienophile components, or their equivalents, chemists can construct the fused five- and seven-membered ring system characteristic of this class of compounds.
Palladium-Catalyzed Annulation Strategies for Derivative Synthesis
Palladium-catalyzed reactions have emerged as a versatile and powerful tool in organic synthesis, and their application to the synthesis of this compound derivatives has enabled significant advancements. These methods often provide high levels of chemo- and regioselectivity, allowing for the precise construction of complex molecular architectures.
One prominent strategy involves the palladium-catalyzed annulation of 1-halo-8-arylnaphthalenes with alkynes. This reaction leads to the formation of heptagon-embedded aromatic systems, specifically benzo epa.govucf.educyclohepta[1,2,3-de]naphthalene derivatives. elsevierpure.com The catalytic system, typically comprising palladium acetate (B1210297) (Pd(OAc)2), a moderately electron-deficient triarylphosphine ligand, and a silver carbonate co-catalyst, effectively promotes the desired cyclization. elsevierpure.com This method provides a direct route to seven-membered rings fused to a naphthalene (B1677914) core, a key structural feature related to the this compound framework.
Another powerful approach is the palladium-catalyzed annulation of strained cyclic allenes. nih.gov This methodology utilizes aryl halides and cyclic allene (B1206475) precursors as reaction partners to generate a variety of fused heterocyclic products. nih.gov The reaction proceeds through the formation of two new bonds and an sp3-hybridized carbon center. nih.gov This strategy has been successfully applied to the synthesis of complex polycyclic systems, demonstrating its potential for constructing the intricate ring system of this compound derivatives. nih.gov
Furthermore, palladium-catalyzed annulation reactions of conjugate acceptors and allenyl boronic esters have been developed for the synthesis of substituted cyclopentenes with high yields and diastereoselectivities. nih.govorganic-chemistry.org While not directly targeting this compound, this method showcases the power of palladium catalysis in constructing five-membered rings, a crucial component of the target molecule. The reaction is believed to proceed through the conjugate addition of a nucleophilic propargylpalladium complex. nih.govorganic-chemistry.org
The successful application of these palladium-catalyzed strategies often relies on careful optimization of reaction conditions, including the choice of ligand, catalyst, and solvent. For instance, in the annulation of strained cyclic allenes, the use of cesium fluoride (B91410) was found to be crucial for improving the reaction yield.
| Catalyst System | Reactants | Product Type | Ref. |
| Pd(OAc)2, P(4-ClC6H4)3, Ag2CO3 | 1-Halo-8-arylnaphthalenes, Alkynes | Benzo epa.govucf.educyclohepta[1,2,3-de]naphthalene derivatives | elsevierpure.com |
| Pd catalyst | Aryl halides, Cyclic allene precursors | Fused heterocyclic products | nih.gov |
| Palladium catalyst | Conjugate acceptors, Allenyl boronic ester | Substituted cyclopentenes | nih.govorganic-chemistry.org |
Overcoming Synthetic Challenges and Innovations in this compound Synthesis
The synthesis of this compound and its extended architectures is fraught with challenges, primarily stemming from the inherent instability of the fused five- and seven-membered ring systems. However, innovative strategies are continuously being developed to address these issues, leading to the successful synthesis of novel and complex derivatives.
Strategies for Mitigating Instability in Five- and Seven-Membered Ring Systems
The construction of five- and seven-membered rings is often challenging due to factors like ring strain and unfavorable entropic contributions during cyclization. rsc.org Radical-based strategies have emerged as a powerful tool to overcome some of these limitations, offering alternatives to traditional methods that may suffer from poor selectivity or require harsh reaction conditions. rsc.org
In the context of this compound synthesis, a significant challenge arises from the propensity of the cyclopenta[ef]heptalene unit to undergo rearrangement into more stable aromatic systems like phenanthrene. hku.hkchinesechemsoc.org This was observed during the attempted synthesis of a nanopentaheptite structure, where the desired product containing the cyclopenta[ef]heptalene moiety was not obtained. Instead, rearranged products were formed. hku.hkchinesechemsoc.org This highlights the inherent instability of the system and the need for synthetic strategies that can kinetically favor the formation of the desired product or thermodynamically stabilize the this compound core.
One approach to mitigate this instability is through strategic substitution. For example, the synthesis of 9-isopropyl-1-methylcyclopenta[ef]heptalene and 3,5-dimethylcyclopenta[ef]heptalene has been achieved with improved yields compared to earlier methods. epa.gov The presence of alkyl groups can influence the electronic properties and stability of the molecule.
Another strategy involves the use of milder reaction conditions. For instance, an improved synthesis of cyclopenta[ef]heptalene derivatives was achieved by heating a salt precursor with sodium methylate and quinoline in methanol, which is a less harsh condition than heating at the boiling point of chlorobenzene. epa.gov
Furthermore, the choice of synthetic route can be critical. While direct arylation reactions have led to rearrangements, other strategies might be more successful in preserving the cyclopenta[ef]heptalene skeleton. hku.hk The investigation of alternative synthetic pathways is an active area of research aimed at overcoming these instability issues. chinesechemsoc.org
Atomically Precise Synthesis of Extended this compound Architectures
The bottom-up, atomically precise synthesis of extended carbon nanostructures, including those containing non-hexagonal rings, is a significant challenge in synthetic chemistry. hku.hkhku.hk While graphene, composed of six-membered rings, has been extensively studied, the synthesis of its non-benzenoid counterparts like pentaheptites, which contain five- and seven-membered rings, remains elusive. hku.hkhku.hk
Recent efforts towards the synthesis of a substructure of pentaheptite, a so-called nanopentaheptite, have provided valuable insights into the challenges involved. hku.hk The designed synthesis aimed to create a molecule containing four pentagon-heptagon pairs and one heptalene unit. hku.hk The synthetic strategy involved a Suzuki-Miyaura coupling reaction followed by an intramolecular arylation (Scholl reaction). hku.hkchinesechemsoc.org
However, the final cyclization step did not yield the desired nanopentaheptite. Instead, an unexpected rearrangement of the cyclopenta[ef]heptalene unit into a more stable phenanthrene core occurred, leading to the formation of two novel nanocarbon molecules, NPH-R1 and NPH-R2. hku.hkchinesechemsoc.org This rearrangement underscores the thermodynamic driving force towards the formation of more stable benzenoid aromatic systems.
Despite the failure to obtain the target molecule, this work represents a significant step towards the atomically precise synthesis of extended this compound architectures. The characterization of the rearranged products provided valuable experimental and theoretical data, including their narrow optical and electronic energy gaps compared to similarly sized all-hexagonal nanographenes. hku.hkchinesechemsoc.org
This research highlights the need for the development of new synthetic strategies that can overcome the tendency for rearrangement. The insights gained from these studies are crucial for the future design of synthetic routes to novel carbon allotropes based on this compound and other non-benzenoid building blocks. hku.hk
| Precursor/Intermediate | Reaction | Outcome | Key Challenge |
| Key compound 4 (from Suzuki-Miyaura coupling) | Intramolecular arylation (Scholl reaction) | Rearrangement to NPH-R1 and NPH-R2 | Instability of the cyclopenta[ef]heptalene unit |
Directed Heteroatom Incorporation within the this compound Skeleton
The strategic incorporation of heteroatoms, such as nitrogen, into the this compound framework offers a powerful method to tune its electronic, optical, and chemical properties. This approach has led to the development of novel functional materials with stimuli-responsive behavior and interesting photophysical characteristics.
One successful strategy involves a one-pot synthesis of cyclopenta[ef]heptalenes with various substituents at the C-4 position of the skeleton. ucf.edu This method allows for the introduction of groups like cyano (CN) and 2-thiophenyl, extending the conjugation of the π-system. ucf.edu These derivatives exhibit strong stimuli-responsive behavior, with their energy gaps being tunable upon protonation and deprotonation with trifluoroacetic acid (TFA) and triethylamine (B128534) (Et3N), respectively. ucf.edu This property makes them promising candidates for use as visible sensitizers for commercial photoacid generators. ucf.edu
More recently, a family of nonalternant nanographenes containing a nitrogen-doped cyclopenta[ef]heptalene unit has been synthesized. nih.gov In these molecules, a nitrogen atom replaces a carbon atom within the core structure. This heteroatom incorporation has a profound effect on the molecular geometry and photophysical properties. nih.gov For instance, the combination of the nitrogen lone pair with twisted helical fragments in the extended structures results in rich photophysics, including distinct fluorescence and phosphorescence. nih.gov
The synthesis of these N-doped nanographenes presents significant challenges due to the high strain arising from both the curvature of the non-benzenoid core and the helical nature of the extended π-system. nih.gov Despite these challenges, the successful synthesis and characterization of these molecules, such as CPH-1, CPH-2, and CPH-3, which can be viewed as hybrids of benzoannulated cyclopenta[ef]heptalene and aza organic-chemistry.orghelicene, demonstrate the feasibility of directed heteroatom incorporation. nih.gov
| Compound Family | Heteroatom/Substituent | Key Property | Reference |
| Substituted Cyclopenta[ef]heptalenes | CN, 2-thiophenyl | Stimuli-responsive optical properties | ucf.edu |
| Nonalternant Nanographenes | Nitrogen | Rich photophysics, chiroptical properties | nih.gov |
Structural Elucidation and Advanced Characterization Techniques for Cyclopenta Ef Heptalene
X-ray Crystallographic Analysis of Cyclopenta(ef)heptalene and its Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule as structurally complex as this compound, this technique provides unparalleled insight into its geometry, conformation, and intermolecular interactions.
Determination of Molecular Geometry and Conformational Preferences
The fundamental structure of this compound, a fusion of a cyclopentadiene (B3395910) and a heptalene (B1236440), results in a strained, non-planar molecule. X-ray diffraction studies on derivatives of this compound reveal a pronounced saddle-shaped geometry for the core structure. chinesechemsoc.org This deviation from planarity is a direct consequence of the fusion of the five- and seven-membered rings, which induces significant angular strain.
Theoretical calculations and experimental data indicate that the saddle-shaped moieties within these molecules can undergo flexible conformational changes, particularly at room temperature. chinesechemsoc.orgnih.gov This dynamic behavior is a key feature of the this compound framework.
| Parameter | Description |
| Core Geometry | Saddle-shaped |
| Planarity | Non-planar |
| Conformational Flexibility | The saddle moieties exhibit conformational changes at room temperature. chinesechemsoc.orgnih.gov |
Elucidation of Saddle, Helical, and Hybrid Geometries in Derivatives
The introduction of additional fused rings and functional groups to the this compound core can lead to even more complex and fascinating geometries. X-ray crystallographic analysis of various derivatives has unveiled a range of structural motifs, including saddle, helical, and hybrid geometries.
For instance, a nitrogen-doped cyclopenta[ef]heptalene derivative, CPH-1, has been shown to possess a distinct saddle geometry. chinesechemsoc.orgnih.gov More complex derivatives, such as CPH-2 and CPH-3, which are hybrids of benzoannulated cyclopenta[ef]heptalene and aza scribd.comhelicene, exhibit saddle-helix and twist-helix hybrid geometries, respectively. chinesechemsoc.orgnih.gov In another example, the attempted synthesis of a larger nanocarbon structure containing a cyclopenta[ef]heptalene unit resulted in rearranged products, NPH-R1 and NPH-R2, which both feature butterfly-like conformations with double-helical structures. nist.govacs.org
These complex three-dimensional structures arise from the interplay of steric hindrance and the inherent strain of the fused non-benzenoid ring system.
| Derivative | Observed Geometry | Key Structural Features |
| CPH-1 | Saddle chinesechemsoc.orgnih.gov | Nitrogen-doped cyclopenta[ef]heptalene unit. |
| CPH-2 | Saddle-helix hybrid chinesechemsoc.orgnih.gov | Hybrid of benzoannulated cyclopenta[ef]heptalene and aza scribd.comhelicene. |
| CPH-3 | Twist-helix hybrid chinesechemsoc.orgnih.gov | Hybrid of benzoannulated cyclopenta[ef]heptalene and aza scribd.comhelicene. |
| NPH-R1 & NPH-R2 | Butterfly-like with double helicenes nist.govacs.org | Formed from an unexpected rearrangement of a cyclopenta[ef]heptalene unit. |
Crystallographic Insights into Packing and Supramolecular Assembly
The way in which individual molecules of this compound derivatives arrange themselves in the solid state is as crucial as their individual geometries. X-ray crystallography provides a detailed picture of the crystal packing and the non-covalent interactions that govern the supramolecular assembly.
Advanced Spectroscopic Techniques for Structural Characterization
While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques are essential for confirming the molecular identity and providing information about the structure in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the comprehensive structural assignment of this compound and its derivatives. ucf.edu
Through techniques such as ¹H-¹H COSY, HSQC, and HMBC, chemists can piece together the complex proton and carbon framework of these molecules. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic environment and spatial relationships of the nuclei. For complex derivatives, the analysis of NMR spectra is crucial for confirming that the desired chemical transformations have occurred and for assigning the specific positions of substituents.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula.
In the synthesis of precursors to cyclopenta[ef]heptalene-containing nanostructures, HRMS has been used to confirm the structure of key intermediates. nist.govacs.org This technique is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. The high precision of HRMS provides a crucial piece of evidence to support the successful synthesis of the target molecule.
| Compound | Molecular Formula | Calculated Mass | Measured Mass | Technique |
| This compound | C₁₄H₁₀ | 178.0783 | - | - |
Note: While the calculated mass for the parent compound is known, specific experimental HRMS data for it was not detailed in the reviewed literature, which focused on more complex derivatives.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups and probing the molecular structure of compounds. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their natural vibrational modes.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule. The absorption of IR radiation excites molecular vibrations, such as stretching and bending of bonds. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). Specific functional groups exhibit characteristic absorption bands, making IR spectroscopy an invaluable tool for qualitative analysis.
Raman Spectroscopy , on the other hand, is a light scattering technique. When monochromatic light, usually from a laser, interacts with a molecule, most of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering). This frequency shift provides information about the vibrational modes of the molecule.
For a molecule like this compound, with its C-H and C-C bonds within a strained ring system, vibrational spectroscopy can provide key insights. The C-H stretching vibrations of the aromatic-like rings would be expected in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the rings would give rise to a series of bands in the 1650-1400 cm⁻¹ region, which are sensitive to the bond order and ring strain. Out-of-plane C-H bending vibrations, typically observed between 900 and 650 cm⁻¹, can provide information about the substitution pattern on the rings.
Due to the lack of extensive experimental studies on the parent this compound, theoretical calculations, particularly using Density Functional Theory (DFT), are often employed to predict its vibrational spectra. etsu.edumdpi.com DFT calculations can provide theoretical frequencies and intensities for both IR and Raman active modes, which can aid in the interpretation of experimental spectra of related derivatives or serve as a predictive guide. For instance, in a study on chloro-azaindole-carbaldehydes, DFT calculations were crucial for assigning the vibrational modes observed in the experimental IR and Raman spectra. mdpi.com
Below is a hypothetical and illustrative data table of predicted vibrational frequencies for this compound based on the general regions where similar polycyclic aromatic hydrocarbons exhibit signals. This is not experimental data but serves to exemplify the type of information obtained from vibrational spectroscopy.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| C-H Stretching | 3100 - 3000 | IR, Raman |
| C=C Stretching | 1650 - 1550 | IR, Raman |
| C-C Stretching | 1550 - 1400 | IR, Raman |
| In-plane C-H Bending | 1300 - 1000 | IR, Raman |
| Out-of-plane C-H Bending | 900 - 650 | IR |
Scanning Probe Microscopy for On-Surface Structural Characterization
Scanning probe microscopy (SPM) techniques have revolutionized the way we visualize and manipulate matter at the nanoscale. For complex organic molecules like this compound, high-resolution scanning tunneling microscopy (HR-STM) and noncontact atomic force microscopy (nc-AFM) are particularly powerful for elucidating their on-surface structure and behavior. nih.gov
HR-STM is a technique that can image conductive surfaces with atomic resolution. It operates by scanning a sharp metallic tip over a surface at a very small distance. A bias voltage is applied between the tip and the sample, causing electrons to tunnel across the vacuum gap. The tunneling current is extremely sensitive to the tip-sample distance and the local density of electronic states of the sample. By recording the tunneling current as the tip scans across the surface, a topographic image of the surface can be generated.
In the context of this compound, HR-STM could be used to study how individual molecules adsorb and arrange themselves on a conductive substrate, such as a gold or copper surface. q-chem.comnih.gov This can reveal information about the molecule's orientation, its interaction with the substrate, and the formation of self-assembled monolayers. The intramolecular contrast in HR-STM images can sometimes be complex to interpret as it reflects the electronic structure rather than just the atomic positions. nih.gov
| HR-STM Experimental Parameters | Typical Values | Information Gained |
| Substrate | Au(111), Ag(111), Cu(111) | Molecule-substrate interaction, self-assembly |
| Bias Voltage (V) | -2 V to +2 V | Electronic states (HOMO/LUMO) |
| Tunneling Current (I) | 10 pA to 1 nA | Topography, molecular arrangement |
| Temperature | Low Temperature (e.g., 5 K) | Reduced thermal drift, stable imaging |
Noncontact atomic force microscopy (nc-AFM) is another powerful SPM technique that can achieve true atomic resolution on a wide variety of surfaces, including insulators. scientaomicron.com In nc-AFM, a sharp tip attached to a cantilever is oscillated at its resonance frequency. As the tip approaches the sample surface, forces between the tip and the sample (such as van der Waals, electrostatic, and chemical forces) cause a shift in the cantilever's resonance frequency. This frequency shift is measured and used to create a topographic image of the surface. researchgate.net
A significant advancement in nc-AFM is the use of a carbon monoxide (CO) functionalized tip, which allows for the imaging of the internal bond structure of individual molecules with unprecedented detail. nih.gov This technique, often referred to as bond-resolved AFM, can distinguish between different types of chemical bonds and reveal the precise atomic-scale structure of a molecule.
For this compound, nc-AFM with a CO-tip would be the ultimate tool for confirming its unique fused-ring structure directly. It would allow for the visualization of the five- and seven-membered rings and the arrangement of the individual carbon-carbon bonds. While experimental nc-AFM data for this compound is not available, the technique has been successfully applied to a wide range of polycyclic aromatic hydrocarbons, providing unambiguous structural determination. researchgate.netresearchgate.net For instance, nc-AFM has been used to differentiate between single, double, and triple bonds in on-surface synthesized molecules and to identify the products of complex chemical reactions at the single-molecule level. researchgate.net
| nc-AFM Imaging Parameters | Typical Conditions | Information Revealed |
| Tip Functionalization | Carbon Monoxide (CO) | Enhanced resolution, bond imaging |
| Oscillation Amplitude | 20 pm to 100 pm | Stable imaging, high sensitivity |
| Frequency Shift (Δf) | -1 Hz to -10 Hz | Topography, bond structure |
| Temperature | Low Temperature (e.g., 5 K) | High stability, minimal thermal noise |
Theoretical and Computational Chemistry of Cyclopenta Ef Heptalene
Electronic Structure Theory and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic behavior of molecules like cyclopenta(ef)heptalene. youtube.comtaylorandfrancis.comimperial.ac.uk The reactivity and electronic properties are largely governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and electronic transition properties. reddit.comresearchgate.net For this compound and its derivatives, this gap is a subject of significant research. Theoretical studies, often employing Density Functional Theory (DFT), have shown that the unique topology of this compound influences its frontier orbital energies.
Research on nanostructures incorporating the this compound skeleton reveals that these systems tend to have narrower energy gaps compared to their all-hexagonal (benzenoid) counterparts of similar size. hku.hkhku.hk For instance, a series of nanopentaheptites (NPH) containing this moiety exhibited significantly smaller energy gaps, ranging from 1.75 to 2.45 eV, compared to the 3.57 eV gap of hexa-peri-hexabenzocoronene, a comparable benzenoid system. hku.hk This reduction in the energy gap is a direct consequence of the non-alternant hydrocarbon structure.
Furthermore, the HOMO-LUMO gap in this compound systems can be tuned. Studies have demonstrated that substitution at the C-4 position of the this compound skeleton allows for the modulation of the optical energy gap. ucf.edu
Table 1: Comparison of Calculated HOMO-LUMO Energy Gaps
| Compound System | Calculated Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|
| Nanopentaheptite (NPH) Series | 1.75 - 2.45 | B3LYP/6-311G(d,p) | hku.hk |
| Hexa-peri-hexabenzocoronene (HBC) | 3.57 | B3LYP/6-311G(d,p) | hku.hk |
| This compound | ~6.84 (Ionization Energy) | Photoelectron Spectroscopy | nist.gov |
The presence of fused five- and seven-membered rings, a hallmark of non-benzenoid systems like this compound, has a profound impact on the electronic structure. hku.hkhku.hk Unlike their benzenoid isomers, which consist solely of six-membered rings, these non-alternant topologies introduce significant strain and alter the π-electron delocalization pathways. researchgate.net
Theoretical calculations have shown that in nanostructures containing this compound units, the LUMO distribution tends to be dispersed across the non-benzenoid portions of the molecule (the pentagons and heptagons). hku.hk This delocalization of frontier molecular orbitals within the unique geometry is a key feature. researchgate.net Introducing these non-benzenoid subunits into larger π-systems is a strategy to significantly modify molecular geometry and photophysical properties. nih.gov The inclusion of pentagon-heptagon pairs can impart unique characteristics, including aromatic and/or antiaromatic properties and open-shell character, into nanographene structures. researchgate.net
Heteroatom doping is a powerful strategy for finely tuning the electronic properties and bandgap of graphene-like molecules and materials. rsc.orgresearchgate.net In the context of this compound, doping introduces atoms other than carbon into the π-conjugated framework, which can modify the electronic distribution and frontier orbital energies. researchgate.netnih.gov
A study on a series of cyclopenta[ef]heptalenes demonstrated a strong, tunable stimuli-responsive behavior upon doping with trifluoroacetic acid (TFA). ucf.edu This doping perturbed the HOMO, LUMO, and LUMO+1 energies, resulting in a tunable energy gap. ucf.edu More complex systems have been synthesized where a nitrogen atom is incorporated into the cyclopenta[ef]heptalene unit. nih.gov The introduction of the nitrogen lone pair electrons in these N-doped systems, combined with other structural features like helical fragments, leads to rich and distinctive photophysical properties. nih.gov This approach highlights how heteroatom doping can be used to modulate the band gap and create materials with specific optical and electronic characteristics. researchgate.net
Aromaticity and Antiaromaticity Investigations in this compound Systems
Aromaticity, a concept central to the stability and reactivity of cyclic conjugated molecules, is complex in non-benzenoid systems. orgosolver.comscispace.com Unlike simple benzenoid hydrocarbons, this compound contains rings that can exhibit conflicting aromatic or antiaromatic character. rsc.orglibretexts.org Computational methods are essential for dissecting these properties.
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a molecule. github.ionih.gov It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value indicates a paratropic ring current, associated with antiaromaticity. github.io
NICS calculations have been applied to nanocarbon structures that include the cyclopenta[ef]heptalene moiety. hku.hk These calculations are used to probe the local aromaticity of the different rings within the larger structure. hku.hk The results from NICS analyses help to build a detailed picture of the electronic delocalization and distinguish which parts of the molecule are aromatic, antiaromatic, or non-aromatic. hku.hknih.gov
Table 2: Interpreting NICS Values for Aromaticity
| NICS Value | Ring Current | Character |
|---|---|---|
| Large Negative | Diatropic (clockwise) | Aromatic |
| Near Zero | No significant current | Non-aromatic |
| Large Positive | Paratropic (counter-clockwise) | Antiaromatic |
The Anisotropy of the Induced Current Density (ACID) is a powerful visualization tool that complements NICS calculations. researchgate.netcapes.gov.br It provides a 3D plot of the magnetically induced ring currents, offering a direct visual representation of electron delocalization pathways. scispace.comresearchgate.net Clockwise-flowing currents (diatropic) signify aromaticity, whereas counter-clockwise currents (paratropic) indicate antiaromaticity. researchgate.net
In studies of complex molecules containing the cyclopenta[ef]heptalene framework, induced current density analyses have been performed to map out the ring currents. hku.hk These maps have confirmed findings from NICS calculations, showing how the non-benzenoid topology influences electron delocalization. hku.hk For example, analysis can reveal diatropic currents in certain rings and paratropic currents in others within the same molecule, illustrating the complex electronic nature of these systems. researchgate.net This detailed visualization is crucial for understanding the interplay between structure and aromaticity in this compound derivatives. hku.hkresearchgate.net
Harmonic Oscillator Model of Aromaticity (HOMA) Calculations
The Harmonic Oscillator Model of Aromaticity (HOMA) is a valuable computational tool used to quantify the degree of aromaticity in cyclic conjugated systems based on their bond lengths. nih.govresearchgate.net This model is founded on the principle that as a molecule becomes more aromatic, its bond lengths tend to equalize, approaching an optimal value characteristic of a fully aromatic system. nih.govmdpi.com Conversely, greater bond length alternation signifies a decrease in aromaticity. hku.hk The HOMA index is calculated using the formula:
HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]
where:
n is the number of bonds in the ring.
α is a normalization constant. nih.gov
R_opt is the optimal bond length for a fully aromatic system. nih.gov
R_i is the actual length of a given bond. nih.gov
A HOMA value approaching 1 indicates high aromaticity, while a value of 0 suggests a non-aromatic system. Negative values are indicative of antiaromatic character. nih.gov
Recent advancements have led to reparameterizations of the HOMA model, such as HOMED for heteroatomic systems and HOMER for excited states, to enhance its accuracy and applicability to a broader range of molecules. mdpi.comrsc.orgdiva-portal.org
In the context of this compound and its derivatives, HOMA calculations provide insights into the local aromaticity of the fused five- and seven-membered rings. Studies on related nonalternant nanographenes containing azulene (B44059) units, which are isomers of this compound, have shown that the peripheral pentagon-heptagon pairs can exhibit aromatic features with negative nucleus-independent chemical shift (NICS) values, another indicator of aromaticity. hku.hk However, the bond length alternation observed in some of these complex systems suggests a reduction in local aromaticity. hku.hk
Studies of Local Aromaticity in Extended this compound Derivatives
Computational studies on nanographenes incorporating azulene and heptalene (B1236440) units have revealed that the local aromaticity of individual rings can vary significantly. hku.hk For instance, in certain derivatives, the peripheral pentagon-heptagon pairs show aromatic characteristics, as indicated by negative NICS values. hku.hk NICS is a magnetic criterion for aromaticity, where negative values inside a ring are typically associated with aromatic diatropic ring currents.
Conversely, other parts of the same molecule, such as extra fused heptagons, can display antiaromatic properties with positive NICS values. hku.hk Anisotropy of the induced current density (ACID) calculations can further corroborate these findings by visualizing the ring currents. hku.hk The alternating bond lengths in some extended structures also point towards poor local aromaticity in specific regions of the molecule. hku.hk
Studies on acenaphthylene (B141429) derivatives, which feature a cyclopenta-fused system, have employed various methods to probe local aromaticity, including HOMA, NICS, and ring current maps. rsc.org These investigations generally conclude that the five-membered ring in acenaphthylene possesses a low degree of aromaticity, with some methods even suggesting a weak antiaromatic character. rsc.org
Singlet-Triplet Energy Gap Studies and Intersystem Crossing Pathways
Computational Assessment of Singlet-Triplet Energy Gaps
The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter that governs the photophysical properties of a molecule. In most organic molecules, the triplet state is lower in energy than the singlet state, following Hund's rule. However, in certain classes of molecules, including some non-alternant hydrocarbons, this energy gap can be small or even inverted (ΔE_ST < 0). rsc.orgnih.gov
Computational chemistry plays a vital role in predicting and understanding these energy gaps. dntb.gov.uanist.govnih.gov High-level quantum chemical methods, such as the equation-of-motion coupled-cluster with singles and doubles (EOM-CCSD), are often employed to obtain accurate vertical excitation energies. rsc.orgresearchgate.net For instance, calculations have shown that the parent this compound has a small positive singlet-triplet gap of +81 meV. rsc.orgresearchgate.netchemrxiv.org
The accuracy of these calculations is crucial, and different computational methods can yield varying results. wisc.eduarxiv.org Therefore, benchmarking against experimental data, where available, is essential for validating the theoretical approaches. wisc.edu
Rational Strategies for Modulating and Inverting Singlet-Triplet Gaps via Substitution
Theoretical studies have demonstrated that the singlet-triplet energy gap in non-alternant hydrocarbons like this compound can be systematically tuned, and even inverted, through chemical substitution. rsc.orgrsc.org This opens up possibilities for the rational design of molecules with specific photophysical properties, such as those desirable for organic light-emitting diodes (OLEDs). nih.govnih.gov
A key strategy, often referred to as the Heilbronner substituent strategy, involves placing electron-donating groups at positions with large lowest unoccupied molecular orbital (LUMO) coefficients and electron-withdrawing groups at positions with large highest occupied molecular orbital (HOMO) coefficients. chemrxiv.orgrsc.org This approach has been shown to effectively lower the singlet-triplet gap. rsc.orgresearchgate.netchemrxiv.org
For example, computational studies on this compound have shown that substitution with hydroxyl (-OH) groups, which are electron donors, at specific positions can lead to a negative singlet-triplet gap. rsc.orgresearchgate.netchemrxiv.org Specifically, this compound-3,5,8,10-tetraol was predicted to have a negative singlet-triplet gap of -26 meV. rsc.orgchemrxiv.orgrsc.orgscispace.com Conversely, applying the reverse strategy, with donors at HOMO positions and acceptors at LUMO positions, can suppress the inversion of the singlet-triplet gap. chemrxiv.orgrsc.org
| Compound | Substituents | Calculated ΔE_ST (meV) | Reference |
|---|---|---|---|
| This compound | None | +81 | rsc.orgresearchgate.netchemrxiv.org |
| This compound-3,5,8,10-tetraol | -OH at positions 3, 5, 8, 10 | -26 | rsc.orgchemrxiv.orgrsc.orgscispace.com |
Role of Double-Bond Delocalization in Singlet-Triplet Inversion Phenomena
The phenomenon of singlet-triplet gap inversion in non-alternant hydrocarbons is intrinsically linked to the delocalization of double bonds within the molecular core. nih.govresearchgate.netepfl.chrsc.org In many of these systems, the ground-state geometry is distorted, leading to bond-length alternation and a positive singlet-triplet gap. nih.govrsc.org
However, by stabilizing a higher-symmetry, double-bond delocalized structure, it is possible to induce a violation of Hund's rule and achieve an inverted singlet-triplet gap. nih.govresearchgate.netepfl.chrsc.org This stabilization can be achieved through appropriate substitution patterns, as discussed in the previous section. researchgate.netepfl.ch The substituents promote a more delocalized electronic structure, which is a necessary condition for observing the inverted gap. nih.govresearchgate.netrsc.org
For instance, in the case of indeno[1,2,3-ef]heptalene, a related non-alternant hydrocarbon, the unsubstituted molecule has a distorted geometry and a positive singlet-triplet gap. rsc.orgresearchgate.net Constraining the molecule to a higher-symmetry, double-bond delocalized structure results in a Hund's rule violation. rsc.orgresearchgate.net Substitution at the heptalene unit has the most significant effect on achieving this delocalization and subsequent singlet-triplet inversion. rsc.org
Conformational Dynamics, Curvature, and Chirality in this compound Derivatives
Extended and substituted this compound derivatives can exhibit complex conformational dynamics, curvature, and chirality. The introduction of bulky substituents or the fusion of additional rings can lead to non-planar, twisted, or helical structures.
For example, studies on nanographenes containing N-centered cyclopenta[ef]heptalene units have revealed saddle-like or saddle-helix hybrid geometries. nih.gov These saddle-shaped moieties can undergo flexible conformational changes at room temperature. nih.gov Theoretical calculations have been employed to determine the activation energies for the interconversion of different conformational isomers. hku.hkchinesechemsoc.org In some cases, these barriers are low enough to allow for free flipping between conformations at room temperature. hku.hkchinesechemsoc.org
The incorporation of helical subunits into these systems can induce chirality. nih.gov The resulting enantiomers can be identified by their distinct circular dichroism (CD) signals. nih.gov The racemization energy barrier for these helical subunits can be significant, indicating their chiral stability. nih.gov For instance, in aza researchgate.nethelicene subunits fused to a cyclopenta[ef]heptalene core, racemization barriers as high as 143.2 kcal/mol have been calculated. nih.gov
Theoretical Studies on Molecular Curvature and Non-Planarity Induced by Ring Fusion
The fusion of a cyclopentane (B165970) and a heptalene ring system inherently induces significant strain, forcing the molecule to adopt a non-planar geometry. Theoretical studies have been instrumental in understanding the resulting molecular curvature. Unlike its flat polycyclic aromatic hydrocarbon (PAH) counterparts, this compound and its derivatives exhibit distinct three-dimensional structures.
Computational models, particularly those employing Density Functional Theory (DFT), have revealed that derivatives of this compound often adopt a "saddle" geometry. nih.gov In more complex systems, where the this compound core is integrated with other functionalities, hybrid geometries such as "saddle-helix" and "twist-helix" have been observed. nih.gov These non-planar arrangements are a direct consequence of the molecule's attempt to alleviate the steric strain caused by the fused ring system.
In the context of larger nanographene structures incorporating the this compound motif, these saddle-shaped moieties have been shown to undergo flexible conformational changes at room temperature. nih.gov This dynamic behavior underscores the non-rigid nature of the curvature induced by the fused rings.
Computational Analysis of Racemization Energy Barriers in Chiral this compound Systems
The non-planar nature of certain this compound derivatives can lead to the existence of enantiomers, making them chiral. The stability of these chiral forms is determined by the energy barrier to racemization, the process by which one enantiomer converts into its mirror image. Computational chemistry provides a powerful tool to quantify these energy barriers.
While studies on the racemization of systems where chirality is solely derived from the this compound core are not abundant, research on related chiral nanostructures provides valuable insights. For instance, in complex systems containing a nitrogen-doped this compound unit fused with an aza researchgate.nethelicene subunit, the racemization energy barriers have been computationally determined. nih.gov
In these hybrid molecules, the chirality is primarily attributed to the helical twist of the aza researchgate.nethelicene portion. Theoretical calculations have shown dramatically increased racemization energy barriers for these systems. For a saddle-helix hybrid (CPH-2), the calculated barrier is 78.2 kcal/mol, and for a twist-helix hybrid (CPH-3), it reaches a remarkable 143.2 kcal/mol. nih.gov These high barriers indicate significant configurational stability at room temperature.
Modeling of Photophysical Properties in Chiral and Curvature-Stabilized Structures
The unique electronic and geometric features of this compound derivatives, particularly their chirality and curvature, give rise to distinctive photophysical properties. Computational modeling has been pivotal in elucidating the nature of their electronic transitions and predicting their behavior upon interaction with light.
Derivatives of this compound have been shown to exhibit both fluorescence and phosphorescence. nih.gov The combination of nitrogen lone pairs in N-doped this compound units with twisted helical fragments results in a rich photophysical profile. nih.gov For some of these compounds, the fluorescence and phosphorescence are distinctive, while for others, they have similar energies. nih.gov
A key aspect of chiral molecules is their interaction with circularly polarized light, a phenomenon described by circular dichroism (CD). Enantiopure samples of chiral this compound-containing nanographenes display distinct CD signals in the UV-vis range. nih.gov Computational models can predict these chiroptical properties, offering insights into the relationship between molecular structure and the differential absorption of left- and right-circularly polarized light.
Furthermore, these chiral structures can also exhibit circularly polarized luminescence (CPL), where the emitted light is circularly polarized. For a particularly notable twist-helix hybrid containing a this compound core (CPH-3), excellent chiroptical properties have been reported, with a high absorption dissymmetry factor (|g_abs|) of 1.0 × 10⁻² and a luminescence dissymmetry factor (|g_lum|) of 7.0 × 10⁻³. nih.gov These values are among the highest reported for helical nanographenes, highlighting the potential of this compound-based systems in chiroptical applications. nih.gov
Theoretical models, often based on Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the excited state energies and transition probabilities that govern these photophysical phenomena. These computational studies are essential for designing new materials with tailored optical and electronic properties for applications in fields such as organic electronics and photonics.
Reactivity and Mechanistic Investigations of Cyclopenta Ef Heptalene
Intramolecular Rearrangement Pathways of Cyclopenta(ef)heptalene Units
A noteworthy aspect of this compound chemistry is its propensity to undergo intramolecular rearrangements, leading to the formation of more stable benzenoid structures. This has been a key area of investigation, with implications for the synthesis of novel carbon-rich materials.
Discovery and Characterization of the this compound to Phenanthrene (B1679779) Rearrangement
A significant discovery in the field was the unexpected rearrangement of a this compound unit into a phenanthrene moiety. This transformation was first observed during attempts to synthesize a larger "nanopentaheptite" (NPH) substructure containing multiple pentagon-heptagon pairs. nih.govhku.hkhku.hk Instead of the desired product (NPH-1), two novel rearranged compounds, designated as NPH-R1 and NPH-R2, were isolated and characterized. nih.gov
The starting material for this reaction was 1,1‴,3,3‴-tetrabromo-2,2′:1′,1′′:2′′,2‴-quaterazulene, which was subjected to an intramolecular arylation reaction. nih.gov The unexpected formation of NPH-R1 and NPH-R2, in 1% and 4% yields respectively, highlighted the inherent tendency of the cyclopenta[ef]heptalene core to rearrange under the reaction conditions. hku.hk The structures of these rearranged products were unambiguously confirmed through single-crystal X-ray diffraction, revealing butterfly-like geometries with two helical structures.
Proposed Mechanistic Pathways: Arenium Ion and Palladium-Catalyzed Routes
To rationalize the formation of the phenanthrene unit, two plausible mechanistic pathways have been proposed: an arenium ion pathway and a palladium-catalyzed pathway. nih.gov
The arenium ion pathway is a well-established mechanism for rearrangements in aromatic systems. In the context of the this compound to phenanthrene rearrangement, this pathway would involve the protonation of the this compound core to form a carbocation intermediate (an arenium ion). Subsequent skeletal rearrangements would then lead to the thermodynamically more stable phenanthrene system. However, this pathway was considered less likely under the specific experimental conditions. nih.gov
The palladium-catalyzed pathway is considered a more probable mechanism, given the use of a palladium catalyst in the intramolecular arylation reaction. nih.gov This proposed route involves the oxidative addition of the palladium catalyst to a C-Br bond of the starting material, followed by a series of intramolecular carbopalladation and rearrangement steps. Density functional theory (DFT) calculations have been employed to explore the energetic feasibility of this pathway, suggesting it as a viable route to the observed phenanthrene products. hku.hk
Implications for the Synthesis of Pentaheptite Substructures
The discovery of the this compound to phenanthrene rearrangement has significant implications for the bottom-up synthesis of "pentaheptite" nanostructures. nih.govhku.hkhku.hk Pentaheptites are theoretical two-dimensional carbon allotropes composed entirely of five- and seven-membered rings, and their synthesis represents a major challenge in materials science.
The observed rearrangement underscores a key challenge in synthesizing these non-benzenoid systems: their inherent thermodynamic instability relative to their benzenoid isomers. Future synthetic strategies towards pentaheptites will need to carefully consider and potentially mitigate these rearrangement pathways. This could involve the use of milder reaction conditions, alternative catalytic systems, or the strategic placement of substituents to disfavor the rearrangement process. Despite the challenge, this discovery provides valuable insights into the reactivity of this compound units and informs the rational design of synthetic routes toward novel carbon allotropes. hku.hkhku.hk
Electrophilic and Nucleophilic Reactivity Profiles of this compound Derivatives
The reactivity of this compound is not limited to rearrangements. Its unique electronic structure also dictates its susceptibility to electrophilic and nucleophilic attack, a characteristic that is influenced by the presence of substituents.
Electrophilic Substitution Reactions on Functionalized Cores
Studies on functionalized this compound derivatives have provided valuable insights into their electrophilic substitution patterns. Research on 9-isopropyl-1-methylcyclopenta[ef]heptalene and 3,5-dimethylcyclopenta[ef]heptalene has demonstrated that the sites of electrophilic attack are highly dependent on the nature of the electrophile.
For instance, nitration and trifluoroacetylation of 9-isopropyl-1-methylcyclopenta[ef]heptalene yielded primarily the 4-substituted product. In contrast, formylation of the same compound resulted in a mixture of 2-, 4-, 6-, and 7-formyl derivatives. Furthermore, dimethylaminomethylation of 3,5-dimethylcyclopenta[ef]heptalene occurred at the 1-position, while its nitration led to the formation of a 7,9-dinitro compound. This variability in substitution patterns highlights the complex interplay of electronic and steric effects in directing the regioselectivity of these reactions.
| Derivative | Reagent | Position of Substitution | Yield (%) |
| 9-isopropyl-1-methylcyclopenta[ef]heptalene | Nitration | 4 | 20 |
| 9-isopropyl-1-methylcyclopenta[ef]heptalene | Trifluoroacetylation | 4 | 23 |
| 9-isopropyl-1-methylcyclopenta[ef]heptalene | Formylation | 2 | 13 |
| 4 | 28 | ||
| 6 | 14 | ||
| 7 | 2 | ||
| 3,5-dimethylcyclopenta[ef]heptalene | Dimethylaminomethylation | 1 | 27 |
| 3,5-dimethylcyclopenta[ef]heptalene | Nitration | 7,9-dinitro | 8 |
Kinetic Instability and Reactive Sites in Non-Benzenoid Hydrocarbons
Non-benzenoid hydrocarbons, including this compound and its parent compound heptalene (B1236440), are characterized by their kinetic instability compared to their benzenoid isomers. Heptalene itself is an unstable, non-planar compound. The fusion of a five-membered ring to the heptalene core in this compound influences its electronic structure and reactivity.
Theoretical calculations have been instrumental in understanding the reactivity of these systems. The predicted high nucleophilic reactivity at the 4-position of cyclohepta[def]fluorene, a related system, is consistent with experimental observations where certain salts are not converted to the neutral hydrocarbon. This suggests that specific sites within these non-benzenoid frameworks are particularly susceptible to nucleophilic attack.
The introduction of nitrogen atoms into the cyclopenta[ef]heptalene framework, creating N-centered derivatives, has been shown to result in compounds with interesting photophysical properties. nih.gov While these complex systems exhibit flexible conformational changes at room temperature, they also possess significant energy barriers to racemization, indicating a degree of kinetic stability in certain aspects of their structure. nih.gov The distortion induced by the non-hexagonal rings leads to unique molecular architectures with distinct physicochemical properties.
Ring-Expansion and Annulation Reactions in Related Azulene-Based Scaffolds
The synthesis of azulene (B44059) and its derivatives, which share structural motifs with this compound, often employs sophisticated ring-expansion and annulation strategies. These methods provide access to the core azulene scaffold, which can then be further functionalized.
A notable strategy for the synthesis of substituted azulenes involves a ring-expansion–annulation reaction of benzenoid precursors. This transformation can be initiated by the reaction of β'-bromo-α-diazo ketones with rhodium carboxylates. The key mechanistic steps involve the intramolecular addition of a rhodium carbenoid to an aromatic π-bond, followed by an electrocyclic ring opening, β-elimination, tautomerization, and trapping to yield 1-hydroxyazulene derivatives.
Another powerful approach is the transition metal-catalyzed ring expansion of azulenes themselves. For instance, the use of copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) with a diazo compound can lead to a ring expansion, extending the Buchner reaction, which was traditionally limited to benzenoid aromatics, to non-benzenoid systems. Interestingly, the chemoselectivity of the reaction can be switched towards C-H functionalization by changing the catalyst to silver triflate (AgOTf).
Once the azulene core is formed, it can be further modified. A common method for creating carbon-carbon bonds is the Suzuki cross-coupling reaction. For this, azulenyl triflates, prepared from the corresponding hydroxyazulenes, serve as effective coupling partners with various boronic acids in the presence of a palladium catalyst. This has been demonstrated in the synthesis of the anti-ulcer drug egualen (B1671144) sodium.
Table 1: Examples of Ring-Expansion and Annulation Reactions for Azulene Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| β'-bromo-α-diazo ketone | Rhodium carboxylate | 1-Hydroxyazulene derivative | Varies | dntb.gov.ua |
| Azulene | Diazo compound, Cu(hfacac)₂ | Ring-expanded product | Varies | chinesechemsoc.org |
| Azulene | Diazo compound, AgOTf | C-H functionalized azulene | Varies | chinesechemsoc.org |
Table 2: Suzuki Coupling of Azulenyl Triflates
| Azulenyl Triflate | Coupling Partner | Catalyst and Conditions | Product | Yield (%) | Reference |
| 1-Azulenyl triflate | Arylboronic acid | Pd catalyst | 1-Arylazulene | Good | dntb.gov.ua |
| 1-Azulenyl triflate | Alkylboronic acid | Pd catalyst | 1-Alkylazulene | Good | dntb.gov.ua |
| - | - | - | Egualen Sodium | - | dntb.gov.ua |
Detailed Research Findings
Recent research has expanded the scope of these reactions to the synthesis of complex, π-extended azulene-containing nanostructures. For example, a palladium-catalyzed [3+2] annulation accompanied by a ring expansion has been used for the intermolecular reaction between acenes bearing alkyne substituents and di-n-butylacetylene, yielding azulene-embedded isomers of linear acenes. researchgate.net
Furthermore, intramolecular dimerization of alkynes followed by a phenyl ring expansion, catalyzed by platinum, has been employed to synthesize azulenophenanthrenes from 2,2'-di(arylethynyl)biphenyls in good yields. researchgate.net These advanced strategies highlight the versatility of ring-expansion and annulation reactions in constructing complex non-benzenoid aromatic systems.
Functionalization Strategies and Advanced Derivative Synthesis
Design Principles for Developing Functionalized Cyclopenta(ef)heptalene Systems
The core design principle for functionalizing this compound systems revolves around the strategic manipulation of its frontier molecular orbitals (HOMO and LUMO). The fusion of a five-membered ring with a seven-membered ring results in a non-alternant hydrocarbon with distinct electronic characteristics compared to its all-benzenoid isomers. acs.org This inherent structure allows for a tunable energy gap. ucf.edu
Key design strategies include:
π-System Extension: Extending the conjugation of the this compound skeleton, for instance at the C-4 position, leads to molecules with longer absorption maxima and smaller optical energy gaps. dntb.gov.ua
Stimuli-Responsiveness: The electronic properties of this compound derivatives can be perturbed by external stimuli. For example, doping with an acid like trifluoroacetic acid (TFA) can protonate the molecule, significantly altering the HOMO and LUMO energies and thus changing its optical properties. dntb.gov.ua This behavior facilitates their use as visible sensitizers for commercial photoacid generators (PAGs). dntb.gov.ua
Topological Control: Incorporating the non-alternant this compound core into larger polycyclic aromatic hydrocarbon (PAH) systems is a powerful strategy to influence the electronic properties of the entire molecule. acs.org The specific placement and fusion topology directly impact the final molecule's symmetry, aromaticity, and open-shell character. acs.org
Strategies for Site-Specific Functional Group Incorporation
Achieving site-specific functionalization is crucial for the controlled synthesis of this compound derivatives with desired properties. Electrophilic substitution reactions have been shown to be an effective method for introducing functional groups at specific positions on the core structure.
An improved synthesis method starting from guaiazulene (B129963) yields 9-isopropyl-1-methylcyclopenta[ef]heptalene in high yield (87%). epa.gov This derivative serves as a substrate for subsequent site-specific functionalization. For example, nitration and trifluoroacetylation of 9-isopropyl-1-methylcyclopenta[ef]heptalene have been successfully demonstrated, showcasing a viable route for introducing electron-withdrawing groups onto the skeleton. epa.gov These classical organic reactions provide a direct pathway to modify the electronic nature of the parent molecule at defined locations.
Synthesis of Extended π-Conjugated this compound Derivatives
Extending the π-conjugation of the this compound core by fusing it with other aromatic systems is a primary strategy for creating novel materials with tailored optoelectronic properties.
The fusion of benzene (B151609) rings (benzoannulation) or additional azulene (B44059) moieties to the this compound framework significantly impacts its electronic structure. The synthesis of azupyrene, a non-alternant isomer of pyrene (B120774) composed of two fused heptalene (B1236440) skeletons, highlights the early interest in such fused systems, though initial syntheses resulted in very low yields. mdpi.com
More recently, the concept has been advanced through the synthesis of complex hybrids. For instance, nonalternant nanographenes have been created that can be described as hybrids of benzoannulated cyclopenta[ef]heptalene and aza epa.govhelicene. acs.orgnih.gov In other research, an attempt to build a large "nanopentaheptite" structure containing a cyclopenta[ef]heptalene unit led to an unexpected rearrangement into a phenanthrene (B1679779) core, but yielded novel nanocarbons that incorporated azulene units. chinesechemsoc.org These resulting molecules, NPH-R1 and NPH-R2, exhibited narrow optical and electronic energy gaps compared to similarly sized all-hexagonal analogues. chinesechemsoc.org
A significant advancement in the field is the incorporation of this compound units into complex, three-dimensional multi-helical structures. The fusion of strained, non-planar moieties like helicenes with the negatively curved this compound core creates molecules with unique geometries and chiroptical properties. acs.orgnih.gov
The synthesis of these systems is challenging due to the high strain from both the curvature and the helix. nih.gov Nevertheless, a family of nonalternant nanographenes containing a nitrogen-doped cyclopenta[ef]heptalene unit has been successfully synthesized. acs.orgnih.gov X-ray crystal structure analysis revealed distinct geometries for these compounds:
CPH-1: A saddle geometry. nih.gov
CPH-2: A saddle-helix hybrid. nih.gov
CPH-3: A twist-helix hybrid. nih.gov
These complex structures exhibit interesting dynamic behavior. While the saddle moieties are flexible at room temperature, the fused aza epa.govhelicene subunit has a significantly increased racemization energy barrier, reaching 78.2 kcal mol⁻¹ for CPH-2 and 143.2 kcal mol⁻¹ for CPH-3. acs.orgnih.gov This demonstrates that incorporating the this compound unit can stabilize the helical chirality.
Directed Heteroatom Doping for Tunable Electronic and Chiroptical Properties
Replacing carbon atoms within the π-conjugated framework of this compound with heteroatoms is a powerful strategy to precisely tune its electronic and chiroptical properties. acs.orgresearchgate.net The difference in electronegativity between the heteroatom and carbon alters the electron distribution, energy levels, and intermolecular interactions of the molecule. acs.orgrsc.org
Nitrogen doping of the this compound core has been a particularly fruitful area of research, leading to a new class of N-doped polycyclic aromatic hydrocarbons (PAHs) and nonalternant nanographenes. acs.orgnih.govresearchgate.net These syntheses often involve palladium-catalyzed one-pot reactions or Scholl-type reactions to build the complex polycyclic framework. chinesechemsoc.orgresearchgate.net
A series of nitrogen-embedded cyclopenta[ef]heptalene nanographenes, designated CPH-1, CPH-2, and CPH-3, have been synthesized and characterized. nih.govnih.gov These compounds are hybrids of a benzoannulated N-doped cyclopenta[ef]heptalene unit and an aza epa.govhelicene unit. acs.orgnih.gov The nitrogen atom's lone pair of electrons, in combination with the twisted helical structure, gives rise to rich photophysical phenomena. acs.orgnih.gov
The enantiopure forms of CPH-2 and CPH-3 exhibit distinct circular dichroism (CD) signals. nih.gov Notably, CPH-3 shows outstanding chiroptical properties, with a dissymmetry factor for absorption (|g_abs|) of 1.0 × 10⁻² and for luminescence (|g_lum|) of 7.0 × 10⁻³, which are among the highest values reported for helical nanographenes. acs.orgnih.gov
Table 1: Research Findings on Nitrogen-Doped this compound Systems | Compound | Description | Key Findings | | :--- | :--- | :--- | | CPH-1 | N-doped cyclopenta[ef]heptalene with a saddle geometry. nih.gov | Exhibits distinctive fluorescence and phosphorescence. nih.gov | | CPH-2 | Hybrid of benzoannulated N-doped cyclopenta[ef]heptalene and aza epa.govhelicene; saddle-helix geometry. nih.gov | Racemization energy barrier of 78.2 kcal mol⁻¹. nih.gov Shows strong chiroptical activity. nih.gov | | CPH-3 | Hybrid of benzoannulated N-doped cyclopenta[ef]heptalene and aza epa.govhelicene; twist-helix geometry. nih.gov | Racemization energy barrier of 143.2 kcal mol⁻¹. nih.gov Excellent chiroptical properties with |g_abs| of 1.0 × 10⁻² and |g_lum| of 7.0 × 10⁻³. acs.orgnih.gov | | N-doped Heptalene PAH | Highly twisted N-doped dibenzoheptalene backbone with a 105.7° dihedral angle. researchgate.net | Provides insights into the electronic properties of π-systems with N-doped nonalternant topologies. researchgate.net |
Exploration of Boron-Nitrogen Co-Doped this compound Derivatives
The strategic substitution of carbon-carbon (C=C) units with isoelectronic and isostructural boron-nitrogen (B-N) moieties in polycyclic aromatic hydrocarbons (PAHs) has emerged as a powerful tool for tuning their electronic and photophysical properties. rsc.orgconsensus.app This approach has led to the development of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). digitellinc.comchemrxiv.org The unique non-alternant hydrocarbon framework of this compound, with its fused five- and seven-membered rings, presents a particularly interesting scaffold for B-N doping. ontosight.ainist.gov The exploration of its B-N co-doped derivatives is a nascent field, promising to unlock novel properties stemming from the interplay between the intrinsic electronic structure of the this compound core and the perturbations induced by the B-N units.
Initial synthetic strategies towards B-N co-doped this compound derivatives are expected to adapt established methods for the synthesis of other B,N-doped PAHs. researchgate.net One plausible approach involves the creation of a precursor already containing the this compound skeleton, which can then undergo a tandem C-H borylation process. researchgate.net This method has been successfully employed for the synthesis of other complex B,N-PAHs. Another potential route is the reaction of suitably substituted alkyne precursors with boron trihalides, such as BBr3, which has been shown to produce a range of brominated mono- and dual-boron-doped PAHs that could be further functionalized with nitrogen-containing nucleophiles. nih.govresearchgate.net
The precise placement of the boron and nitrogen atoms within the this compound framework is anticipated to have a profound impact on the resulting molecule's properties. Theoretical studies on other aromatic systems have shown that B-N doping can significantly alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO gap. rsc.org In the context of this compound, this could modulate its inherent anti-aromatic and aromatic characteristics, which are sensitive to the electron density within the fused ring system. chinesechemsoc.org
Research into related N-doped cyclopenta[ef]heptalene systems has demonstrated that the introduction of nitrogen atoms can lead to rich photophysical behavior, including distinct fluorescence and phosphorescence. nih.gov The co-doping with boron is expected to further enhance these properties. The electron-deficient boron atom and the electron-rich nitrogen atom can create a significant intramolecular charge transfer (ICT) character in the excited state, a phenomenon observed in other B,N-doped PAHs. researchgate.net This ICT character can lead to desirable features such as thermally activated delayed fluorescence (TADF), which is highly sought after for high-efficiency OLEDs.
The expected photophysical and electrochemical properties of hypothetical B-N co-doped this compound derivatives can be extrapolated from data on related B,N-doped PAHs. The tables below present a summary of such anticipated data, providing a comparative framework for future experimental work in this area.
Table 1: Projected Photophysical Properties of B-N Co-Doped this compound Derivatives
| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (ΦF) |
| BN-CPH-1 (Hypothetical) | 380, 450 | 520 | 0.65 |
| BN-CPH-2 (Hypothetical) | 410, 485 | 550 | 0.50 |
| Reference B,N-PAH | ~400-500 | ~500-600 | ~0.4-0.9 |
Data for reference B,N-PAH is generalized from various sources on B,N-doped polycyclic aromatic hydrocarbons for comparative purposes.
Table 2: Projected Electrochemical Properties of B-N Co-Doped this compound Derivatives
| Compound | HOMO [eV] | LUMO [eV] | Electrochemical Gap [eV] |
| BN-CPH-1 (Hypothetical) | -5.4 | -2.8 | 2.6 |
| BN-CPH-2 (Hypothetical) | -5.6 | -3.0 | 2.6 |
| Reference B,N-PAH | ~ -5.2 to -5.8 | ~ -2.5 to -3.2 | ~2.5 - 3.0 |
Data for reference B,N-PAH is generalized from various sources on B,N-doped polycyclic aromatic hydrocarbons for comparative purposes.
Further research in this area will focus on the development of regioselective synthetic routes to control the precise placement of the B-N units. This will enable a systematic investigation of the structure-property relationships in this novel class of heteroatom-doped non-alternant PAHs. The interplay between the unique topology of the this compound core and the electronic effects of B-N doping holds significant promise for the rational design of advanced materials with tailored optoelectronic properties. rsc.org
Advanced Research Directions and Emerging Applications of Cyclopenta Ef Heptalene
Potential in Organic Electronics Research
The distinctive structure of cyclopenta(ef)heptalene, featuring a fusion of five- and seven-membered rings, imparts unusual electronic characteristics that are highly desirable for applications in organic electronics.
As Building Blocks for Organic Semiconductors
This compound and its derivatives are being investigated as fundamental components of organic semiconductors. ontosight.ai Their molecular structure allows for the tuning of electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, derivatives of this compound have been shown to have narrower energy gaps compared to their purely hexagonal counterparts of similar size, like hexa-peri-hexabenzocoronene (HBC). chinesechemsoc.orghku.hk This is a crucial characteristic for organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
Theoretical and experimental studies have demonstrated that the inclusion of pentagon-heptagon pairs in nanocarbon structures leads to a significant reduction in the energy gap. chinesechemsoc.org For example, a nanographene series incorporating the this compound motif exhibited significantly smaller energy gaps (ranging from 1.75 to 2.45 eV) compared to HBC (3.57 eV). chinesechemsoc.org This tunability of the energy gap is a key factor in designing materials for specific electronic applications. ucf.edu
Development of Novel Fluorescent Dyes and Emitters
The unique electronic transitions within the this compound framework also make it a promising candidate for the development of novel fluorescent dyes and emitters. The incorporation of nitrogen atoms into the this compound core, creating N-doped nanographenes, has been shown to result in rich photophysical properties, including distinctive fluorescence and phosphorescence. nih.govacs.org
These N-doped this compound derivatives exhibit tunable emission properties that can be modulated by the molecular structure. For example, some derivatives show both fluorescence and phosphorescence, while others display fluorescence and phosphorescence at similar energy levels. nih.govacs.org This versatility opens up possibilities for their use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Furthermore, certain cyclopenta[ef]heptalenes demonstrate stimuli-responsive behavior, where their absorption and emission properties can be altered by external factors like the presence of an acid. ucf.edu
Exploration as Precursors for Novel Carbon Allotropes
The quest for new carbon allotropes beyond the well-known diamond and graphite (B72142) has led researchers to explore molecules with non-hexagonal ring structures. This compound, with its inherent five- and seven-membered rings, is a key precursor in this endeavor.
Toward the Synthesis of Pentaheptite Nanostructures
Pentaheptite is a theoretical two-dimensional carbon allotrope composed entirely of pentagons and heptagons. The synthesis of such a structure has been a long-standing challenge in materials science. hku.hkhku.hk this compound and its derivatives are considered crucial building blocks for the bottom-up synthesis of pentaheptite nanostructures. chinesechemsoc.org
Recent research has focused on synthesizing substructures of pentaheptite, termed nanopentaheptites (NPH), which contain multiple pentagon-heptagon pairs. chinesechemsoc.org While the direct synthesis of a designed nanopentaheptite proved challenging due to unexpected molecular rearrangements, the effort provided valuable insights into the chemistry of these non-hexagonal systems. chinesechemsoc.orghku.hk The attempted synthesis yielded novel nanocarbon structures, demonstrating that while challenging, the path toward pentaheptite is being actively explored. chinesechemsoc.org
Challenges in Designing Non-Hexagonal Motifs for 2D Materials
The synthesis of 2D materials with non-hexagonal motifs, such as pentaheptites, presents significant challenges. hku.hkhku.hk One of the primary hurdles is the inherent strain and instability associated with non-six-membered rings in a planar lattice. nih.govacs.org In the case of this compound-based precursors, unexpected rearrangements have been observed during synthesis attempts. For example, a cyclopenta[ef]heptalene unit was found to rearrange into a more stable phenanthrene (B1679779) structure under certain reaction conditions. chinesechemsoc.orghku.hk
Theoretical calculations have shown that the desired nanopentaheptite structures can be higher in energy than the rearranged products, explaining the thermodynamic driving force for these transformations. chinesechemsoc.org Overcoming these challenges requires the development of new synthetic strategies and a deeper understanding of the reaction mechanisms involved in the formation of non-hexagonal carbon networks. chinesechemsoc.org The pursuit of these novel 2D materials continues to be an active area of research, driven by the promise of their unique electronic and material properties. rsc.orgrsc.org
Chiral this compound Nanographenes for Advanced Chiroptical Materials
The introduction of chirality into nanographene structures containing the this compound motif has led to the development of materials with exceptional chiroptical properties. These properties arise from the interaction of the material with circularly polarized light and are highly dependent on the three-dimensional structure of the molecule.
Recent studies have reported the synthesis of nonalternant nanographenes that combine a nitrogen-doped cyclopenta[ef]heptalene unit with a helical aza ontosight.aihelicene fragment. nih.govacs.org These hybrid molecules exhibit a unique combination of a saddle-shaped curvature from the cyclopenta[ef]heptalene core and a helical twist from the aza ontosight.aihelicene. nih.govacs.org
The resulting enantiopure nanographenes display strong circular dichroism (CD) signals in the UV-vis range. nih.govacs.org Notably, one such compound, CPH-3, exhibited excellent chiroptical properties with a high dissymmetry factor for absorption (|gabs|) of 1.0 × 10-2 and for luminescence (|glum|) of 7.0 × 10-3. nih.govacs.org These values are among the highest reported for helical nanographenes, highlighting the potential of chiral this compound-based materials in applications such as chiroptical sensors, circularly polarized light emitters, and spintronic devices. The high racemization energy barriers calculated for these molecules also indicate their structural stability at room temperature. nih.govacs.org
| Compound/Material | Key Feature | Potential Application |
| This compound Derivatives | Tunable, narrow energy gaps | Organic Semiconductors (OFETs, OPVs) |
| N-doped this compound Nanographenes | Distinctive fluorescence and phosphorescence | Fluorescent Dyes, OLEDs |
| This compound Precursors | Building blocks for non-hexagonal structures | Synthesis of Novel Carbon Allotropes (Pentaheptite) |
| Chiral this compound Nanographenes | High chiroptical properties ( | gabs |
Tunable Circularly Polarized Luminescence (CPL) Properties
Circularly polarized luminescence (CPL) is a photophysical phenomenon that provides information about the chiral nature of molecules in their excited states. For materials to be CPL-active, they must be both fluorescent and chiral. The development of CPL materials is driven by their potential applications in 3D displays, optical data storage, and chiral sensing. In the context of this compound, research has focused on embedding this core into larger, helically chiral nanographene structures to induce and tune CPL activity.
A notable strategy involves the synthesis of nonalternant nanographenes that combine a nitrogen-doped this compound unit with an aza rsc.orghelicene fragment. rsc.org This fusion of a negatively curved saddle-like geometry with a helical twist creates a highly strained and chiral system. The extent of π-conjugation in these molecules significantly influences their chiroptical properties. For instance, in a series of related compounds designated CPH-1, CPH-2, and CPH-3, the π-system is progressively extended. This extension has a direct impact on the luminescence dissymmetry factor (|g_lum|), a key metric for CPL performance. The CPH-3 molecule, which has the most extended π-system of the series, exhibits a |g_lum| value of 7.0 × 10⁻³, among the highest recorded for helical nanographenes. rsc.org
The tunability of these systems is also demonstrated by their response to external stimuli. Studies on certain cyclopenta[ef]heptalene derivatives have shown that their optical energy gaps can be modulated by doping with trifluoroacetic acid (TFA) and dedoping with triethylamine (B128534) (Et3N). acs.org This perturbation of the HOMO and LUMO energy levels upon protonation and deprotonation offers a chemical method for tuning the electronic and, by extension, the luminescence properties of these molecules. acs.org Further research has shown that the dihedral angles of chiral dopants in a liquid crystal polymer matrix can be modulated to achieve tunable CPL, a principle that could be applied to this compound-based systems. researchgate.net
Design and Synthesis of Helically Chiral Sensors and Emitters
The design of novel sensors and emitters based on this compound leverages its unique structural and electronic properties. The incorporation of the cyclopenta[ef]heptalene core into larger helical systems is a primary strategy for creating CPL emitters. rsc.org
The synthesis of a family of nanographenes, CPH-1, CPH-2, and CPH-3, showcases a sophisticated design approach. These molecules are built around a nitrogen-doped cyclopenta[ef]heptalene core. rsc.org
CPH-1 possesses a saddle geometry. rsc.org
CPH-2 is a hybrid structure combining a saddle and a helix. rsc.org
CPH-3 features a twist-helix hybrid geometry. rsc.org
The synthesis of these complex, strained molecules is challenging due to the high energy associated with both their curvature and helical nature. rsc.orgepa.gov The introduction of the helical aza rsc.orghelicene subunit into the structure not only induces strong chirality but also significantly impacts the photophysical properties. rsc.org The resulting molecules exhibit distinctive fluorescence and phosphorescence. Enantiopure samples of CPH-2 and CPH-3 show strong circular dichroism signals and high CPL dissymmetry factors, making them excellent candidates for chiral emitters. rsc.org The chiroptical properties of one such derivative, CPH-3, are detailed in the table below.
| Property | Value |
| Absorption Dissymmetry Factor ( | g_abs |
| Luminescence Dissymmetry Factor ( | g_lum |
| Data for CPH-3, a nanographene containing a nitrogen-doped cyclopenta[ef]heptalene and an aza rsc.orghelicene unit. rsc.org |
Furthermore, some cyclopenta[ef]heptalene derivatives have been shown to act as visible sensitizers for photoacid generators (PAGs). acs.org This function, where the molecule absorbs light and initiates a chemical reaction in another compound, highlights their potential in developing photo-responsive materials and sensors. acs.org
Potential in Spintronics Research
Spintronics, or spin electronics, is an emerging field of technology that aims to exploit the intrinsic spin of the electron in addition to its charge. Materials with unique electronic and magnetic properties are required for spintronic applications. While research directly linking this compound to spintronics is still a nascent and largely theoretical area, the fundamental properties of non-alternant hydrocarbons suggest a potential avenue for future exploration.
The interest in such molecules stems from their unique π-electron systems, which can lead to unusual electronic behaviors, including accessible open-shell character. Open-shell molecules, which have unpaired electrons, are a key area of investigation for molecular spintronics. The ability to tune the electronic structure of this compound derivatives, for example through chemical doping or by embedding them within larger nanostructures, could potentially be used to induce and control spin states. acs.orgontosight.ai
The development of materials with tunable magnetic properties is a critical goal for integrating them into spintronic devices. Although current research on this compound has been focused on its optical and electronic properties for applications like organic semiconductors, the underlying principles of tuning its electronic structure could pave the way for future investigations into its magnetic properties and spintronic potential. ontosight.ai
Future Prospects in Theoretical and Computational Design of this compound Systems
Theoretical and computational chemistry plays a pivotal role in guiding the synthesis and understanding the properties of complex molecules like this compound. Density Functional Theory (DFT) and other computational methods are crucial for predicting molecular geometries, electronic structures, and the stability of these strained systems. nih.govnist.gov
One of the major successes of computational modeling in this area has been in understanding the stability and properties of helically chiral derivatives. For the CPH series of molecules, theoretical calculations have been used to determine the racemization energy barriers—the energy required to invert the helical chirality. nih.gov Calculations show a dramatically increased barrier for the aza rsc.orghelicene subunit in CPH-2 (78.2 kcal mol⁻¹) and CPH-3 (143.2 kcal mol⁻¹), indicating high chiral stability. acs.orgnih.gov These theoretical insights are critical for designing chirally stable materials for CPL applications.
Computational studies have also been instrumental in elucidating the challenges of synthesizing certain this compound-containing structures. During the attempted synthesis of a pentaheptite substructure (NPH-1), which contains a heptalene (B1236440) unit, researchers observed an unexpected rearrangement. nist.gov Theoretical calculations revealed that the alternative, rearranged structures (NPH-R1 and NPH-R2) were thermodynamically more stable than the target molecule. nist.gov
| Compound | Calculated Optical Energy Gap (eV) | Calculated Electronic Energy Gap (eV) |
| NPH-R1 | 2.03 | 1.41 |
| NPH-R2 | 2.37 | 1.77 |
| Calculated energy gaps for rearranged nanopentaheptite (NPH) structures. nist.gov |
These computational findings not only explained the experimental outcome but also proposed a plausible mechanism for the cyclopenta[ef]heptalene-to-phenanthrene rearrangement. nist.gov Future research will continue to rely heavily on such theoretical predictions to design viable synthetic targets and to explore the electronic properties of novel, yet-to-be-synthesized this compound-based systems.
Remaining Challenges and Outlook in this compound Chemical Research
Despite the promising properties and potential applications of this compound derivatives, significant challenges remain, primarily in their synthesis. The high strain inherent in these non-alternant, non-benzenoid systems makes them prone to unexpected rearrangements into more stable aromatic structures. nist.gov
A primary documented challenge is the tendency of the cyclopenta[ef]heptalene core to rearrange into a phenanthrene system during intramolecular arylation reactions under Scholl conditions. nist.gov This rearrangement represents a significant synthetic hurdle for creating larger nanostructures that retain the desired five- and seven-membered ring topology. The synthesis of nanographenes containing these units is further complicated by the high strain that arises from combining curvature with helical twists, which requires carefully designed synthetic strategies. epa.govnih.gov
The outlook for this compound research is focused on overcoming these synthetic obstacles. New synthetic routes and reaction conditions are needed to stabilize the cyclopenta[ef]heptalene framework and prevent unwanted side reactions. The successful synthesis of complex structures like CPH-2 and CPH-3 demonstrates that these challenges, while significant, are not insurmountable. nih.gov
Future work will likely focus on:
Developing novel synthetic methodologies to access a wider range of stable this compound derivatives.
Expanding the library of helically chiral systems to further tune CPL properties for specific applications.
Conducting deeper investigations into the electronic and magnetic properties of these molecules to explore their full potential in areas beyond CPL, such as organic electronics and potentially spintronics.
The unique properties of the this compound core ensure that it will remain a compelling target for both synthetic and theoretical chemists aiming to push the boundaries of materials science.
Q & A
Q. What are the standard synthetic routes for Cyclopenta[ef]heptalene derivatives, and how are their structures validated?
Cyclopenta[ef]heptalene derivatives are synthesized via one-pot reactions using aromatic precursors, with substituents introduced at positions C-4 (e.g., CN or thiophenyl groups) to modulate conjugation . Structural validation employs 1D/2D NMR spectroscopy to confirm regioselectivity and X-ray crystallography for unambiguous bond-length and symmetry analysis. For example, dimethyl derivatives (e.g., compound 2 in ) are stabilized by ester groups, with crystallographic parameters (e.g., space group P2₁/a) resolving sp³-bond shifts .
Q. How are the electronic properties (HOMO/LUMO energies) of Cyclopenta[ef]heptalene derivatives experimentally determined?
Ultraviolet-visible (UV/Vis) spectroscopy is used to measure optical energy gaps, while cyclic voltammetry quantifies oxidation/reduction potentials to estimate HOMO/LUMO levels. For instance, doping with trifluoroacetic acid (TFA) shifts LUMO+1 energies, reducing the gap from 2.8 eV (neutral) to 2.1 eV (protonated) in derivatives like 4a–c . Computational methods (e.g., DFT) complement experimental data by mapping orbital distributions (see , Figure 2b) .
Q. What spectroscopic techniques are critical for characterizing Cyclopenta[ef]heptalene’s dynamic behavior?
Dynamic NMR (DNMR) captures rapid bond shifts (e.g., activation energy of 14.7 kJ/mol for heptalene sp³ shifts) , while time-resolved fluorescence spectroscopy probes excited-state dynamics. For stimuli-responsive derivatives, UV/Vis spectra under TFA/Et₃N cycling reveal reversible protonation-driven spectral shifts .
Advanced Research Questions
Q. How can substitution patterns at specific positions modulate singlet-triplet (S₁-T₁) energy gaps in Cyclopenta[ef]heptalene derivatives?
Substituting electron-donating groups (e.g., -OH, -NH₂) at HOMO-localized positions and electron-withdrawing groups at LUMO-localized positions inverts S₁-T₁ gaps. For example, tetraol-substituted Cyclopenta[ef]heptalene exhibits a negative gap (E(S₁-T₁) = −26 meV) compared to the parent compound (+81 meV) . EOM-CCSD/cc-pVDZ calculations validate these trends, highlighting the role of delocalized π-systems in Hund’s rule violations .
Q. What methodologies resolve contradictions in reported S₁-T₁ gaps across substituted derivatives?
Discrepancies arise from computational approximations (e.g., basis set limitations) vs. experimental conditions (e.g., solvent effects). A hybrid approach combines high-level ab initio methods (e.g., EOM-CCSD) with solvent-phase UV/Vis and transient absorption spectroscopy. For instance, discrepancies in azulenoheptalene derivatives are resolved by correlating computed gas-phase gaps (E(S₁-T₁) = +66 meV) with solvent-corrected experimental values .
Q. How do Cyclopenta[ef]heptalene derivatives act as sensitizers in photoacid generator (PAG) systems?
Under UV irradiation (<300 nm), Cyclopenta[ef]heptalene derivatives (e.g., 4c ) undergo photoinduced electron transfer (PeT) to PAGs, generating acid via photodecomposition. This is monitored using time-resolved ESR spectroscopy to track radical intermediates and quantify protonation efficiency .
Q. What strategies optimize Cyclopenta[ef]heptalene-based materials for optoelectronic applications?
Conjugation extension at C-4 (e.g., thiophenyl substitution in 4c ) red-shifts absorption maxima (λmax = 450–600 nm) and reduces optical gaps. Device integration requires spin-coating thin films with controlled doping levels (TFA/Et₃N ratio), characterized by AFM for morphology and Kelvin probe for work-function tuning .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
